

Application of C16-Ceramide-d31 in drug development and bioanalysis.

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Compound of Interest

Compound Name: C16-Ceramide-d31

Cat. No.: B11939212

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a key bioactive lipid implicated in a multitude of cellular processes, including apoptosis, inflammation, and insulin signaling. Its dysregulation is associated with various pathologies such as cancer, cardiovascular diseases, and metabolic disorders. The deuterated analog, **C16-Ceramide-d31**, serves as an invaluable tool in drug development and bioanalysis, primarily utilized as an internal standard for accurate quantification of endogenous C16-Ceramide and as a tracer in metabolic flux studies. Its near-identical physicochemical properties to the endogenous counterpart, coupled with its distinct mass, ensure reliable and precise measurements in complex biological matrices.

Key Applications

- **Internal Standard for Accurate Quantification:** In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), **C16-Ceramide-d31** is the gold standard for use as an internal standard. It co-elutes with the unlabeled C16-Ceramide, effectively compensating for variations in sample preparation, extraction efficiency, and

instrument response. This leads to highly accurate and precise quantification of C16-Ceramide levels in various biological samples like plasma, tissues, and cells.

- **Metabolic Flux Analysis:** **C16-Ceramide-d31** can be used as a tracer to study the dynamics of ceramide metabolism. By introducing labeled **C16-Ceramide-d31** into cellular or animal models, researchers can track its incorporation into downstream sphingolipids, such as sphingomyelin and glucosylceramide, or its degradation. This provides critical insights into the activity of enzymes involved in the ceramide pathway and how they are affected by drug candidates or disease states.
- **Drug Discovery and Development:** The ability to accurately measure C16-Ceramide levels is crucial in drug discovery. Many therapeutic strategies aim to modulate ceramide metabolism. For instance, inhibitors of ceramide synthases are being investigated for the treatment of metabolic diseases. **C16-Ceramide-d31** is essential for developing robust assays to screen for such inhibitors and to evaluate their efficacy and pharmacodynamics in preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of C16-Ceramide using a deuterated internal standard like **C16-Ceramide-d31** with LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters for C16-Ceramide Quantification

Parameter	Typical Value	Reference
Linearity Range	0.05 - 50 ng/mL	[1]
Correlation Coefficient (r^2)	> 0.999	[1]
Lower Limit of Quantification (LLOQ)	1.1 fmol	[1][2]
Limit of Detection (LOD)	0.2 fmol	[1][2]
Intra-day Precision (%CV)	< 15%	[3][4]
Inter-day Precision (%CV)	< 15%	[3][4]
Accuracy (%RE)	± 15%	[3][4]
Recovery	96.1% - 113.4%	[1][2]

Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions for C16-Ceramide and Deuterated Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C16-Ceramide	538.5	264.3	25-35
C16-Ceramide-d31	569.5	264.3	25-35

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and specific deuteration pattern of the internal standard.

Experimental Protocols

Protocol 1: Quantification of C16-Ceramide in Human Plasma using C16-Ceramide-d31 Internal Standard

1. Materials and Reagents:

- C16-Ceramide analytical standard

- **C16-Ceramide-d31** internal standard (IS)
- HPLC-grade methanol, acetonitrile, isopropanol, and water
- Formic acid
- Human plasma (K2EDTA)
- Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

2. Sample Preparation:

- Thaw plasma samples on ice.
- To 50 μ L of plasma, add 10 μ L of **C16-Ceramide-d31** internal standard solution (concentration to be optimized based on endogenous levels).
- Vortex briefly.
- Add 200 μ L of ice-cold protein precipitation solvent.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to separate C16-Ceramide from other lipids (e.g., start at 60% B, ramp to 100% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the transitions specified in Table 2.

4. Data Analysis:

- Integrate the peak areas for both C16-Ceramide and **C16-Ceramide-d31**.
- Calculate the peak area ratio (C16-Ceramide / **C16-Ceramide-d31**).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the C16-Ceramide standards.
- Determine the concentration of C16-Ceramide in the plasma samples from the calibration curve.

Protocol 2: Metabolic Flux Analysis of C16-Ceramide in Cultured Cells

1. Materials and Reagents:

- Cultured cells of interest
- Cell culture medium and supplements
- **C16-Ceramide-d31**

- Solvents for lipid extraction (e.g., chloroform, methanol)

- Phosphate-buffered saline (PBS)

2. Cell Labeling:

- Culture cells to the desired confluency.
- Prepare a stock solution of **C16-Ceramide-d31** in a suitable solvent (e.g., ethanol).
- Add the **C16-Ceramide-d31** stock solution to the cell culture medium to achieve the desired final concentration (e.g., 1-10 μ M).
- Incubate the cells with the labeling medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to track the metabolic fate of the labeled ceramide.

3. Sample Harvesting and Lipid Extraction:

- At each time point, wash the cells twice with ice-cold PBS.
- Scrape the cells into a suitable volume of PBS and pellet by centrifugation.
- Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.^[5]
- Briefly, add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the cell pellet.
- Vortex thoroughly and incubate to allow for lipid extraction.
- Add water to induce phase separation.
- Centrifuge to separate the organic (lower) and aqueous (upper) phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under nitrogen.
- Reconstitute in a suitable solvent for LC-MS/MS analysis.

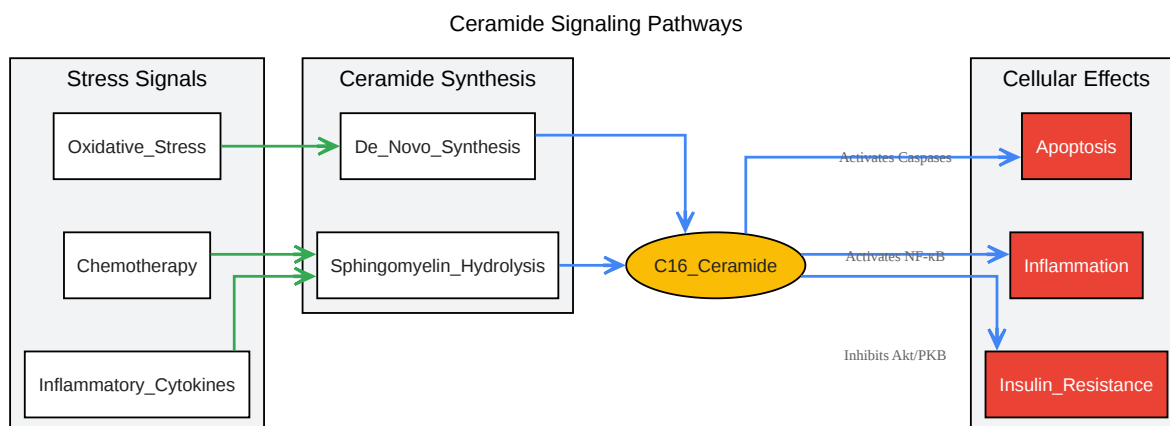
4. LC-MS/MS Analysis:

- Use an LC-MS/MS method similar to Protocol 1, but include the MRM transitions for the expected downstream metabolites of C16-Ceramide (e.g., C16-sphingomyelin-d31, C16-glucosylceramide-d31).
- The exact MRM transitions for these metabolites will need to be determined based on their chemical structure and fragmentation patterns.

5. Data Analysis:

- Quantify the amount of **C16-Ceramide-d31** and its labeled metabolites at each time point.
- Plot the concentration of each labeled lipid species over time to determine the rate of its formation or degradation.
- This data can be used to model the flux through different branches of the ceramide metabolic pathway.

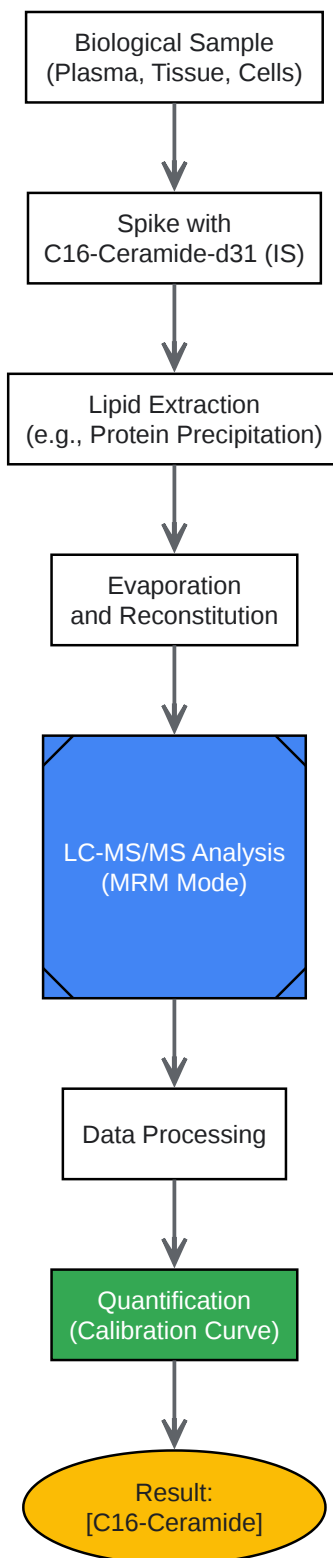
Visualizations



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Caption: Ceramide signaling pathways activated by stress signals.

Bioanalytical Workflow for C16-Ceramide Quantification

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Caption: Workflow for C16-Ceramide bioanalysis.

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